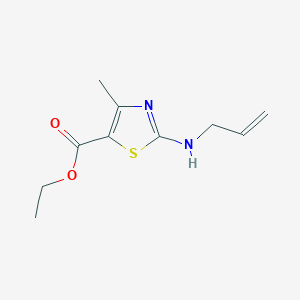

4-甲基-2-(丙-2-烯基氨基)-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

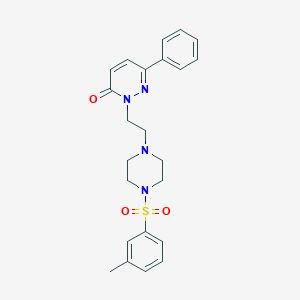

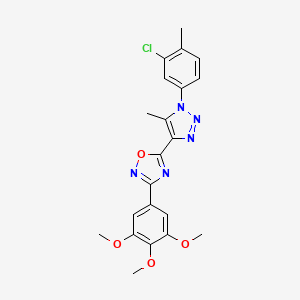

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their relevance in medicinal chemistry. Ethyl 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate is a compound that belongs to this class, and its structural and chemical properties make it a candidate for various biological applications. The studies on similar thiazole derivatives have shown their potential in fields such as antitumor activity, antibacterial and antifungal applications, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials to introduce different substituents on the thiazole ring. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and tested for antitumor activity, with some compounds showing remarkable activity against specific leukemia cell lines . Similarly, other thiazole compounds have been synthesized through reactions involving thioamides and bromopyruvate or by transesterification processes . These methods highlight the versatility of thiazole synthesis and the potential for creating a wide range of derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, FTIR, NMR, and DFT quantum chemical methods. These techniques provide detailed information about the bond lengths, bond angles, torsion angles, and overall geometry of the molecules. For example, the crystal structure of a related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was determined to crystallize in the monoclinic system and showed intermolecular interactions within the crystal . Such structural analyses are crucial for understanding the reactivity and interaction of thiazole derivatives with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical transformations, leading to a diverse range of products. Transformations can include reactions with aromatic amines, hydrazines, or bases, resulting in the formation of substituted pyridines, thioamides, or other heterocyclic systems . These reactions are not only important for the synthesis of new compounds but also for the modification of existing molecules to enhance their biological activity or to create compounds with new properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can give insights into the reactivity of the compound. For example, the HOMO-LUMO gap can indicate the chemical stability and reactivity of the compound, which is essential for its potential use as a drug candidate .

科学研究应用

药物化学中的噻唑衍生物

噻唑是一种含硫氮杂环化合物,是多种药理活性化合物中的核心结构。研究已经广泛探索了噻唑衍生物的多种生物活性。例如,噻唑烷二酮类是一类著名的噻唑衍生物,以其抗糖尿病特性而闻名,可作为 PPARγ 激动剂来提高胰岛素敏感性 (Gurpreet Singh 等人,2022)。类似地,4-噻唑烷酮已被发现具有广泛的生物活性,包括抗菌、抗肿瘤和抗糖尿病作用,强调了噻唑类化合物在药物开发中的多功能性 (B. ArunlalV. 等人,2015)。

合成化学中的噻唑衍生物

在合成化学中,噻唑衍生物是构建复杂分子的有价值的中间体。噻唑核的反应性和功能化允许合成广泛的杂环化合物,在材料科学和制药领域具有潜在应用。例如,5,5'-亚甲基-双(苯并三唑)的合成证明了噻唑衍生物在制备可作为金属钝化剂或光敏材料组分的化合物中的用途,突出了噻唑化学在工业应用中的广泛用途 (Haining Gu 等人,2009)。

环境和毒理学考虑

随着噻唑衍生物在各个领域的应用日益广泛,了解其环境影响和毒理学特性至关重要。对乙基汞等化合物(与噻唑衍生物具有相似的官能团或结构)的研究强调了在广泛工业使用之前评估这些化合物的毒性和环境归宿的重要性 (Shaghayegh Ostadjoo 等人,2018)。此类评估可确保噻唑衍生物在科学应用中的益处与其对人类健康和环境的潜在风险相平衡。

属性

IUPAC Name |

ethyl 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4H,1,5-6H2,2-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGDHFSRTYALOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)

![N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2540260.png)